molecular formula C17H18O3Si B12597229 (Anthracen-1-yl)(trimethoxy)silane CAS No. 912262-38-5

(Anthracen-1-yl)(trimethoxy)silane

Cat. No.: B12597229
CAS No.: 912262-38-5
M. Wt: 298.41 g/mol
InChI Key: HFLZEANEEYUWOE-UHFFFAOYSA-N
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Description

(Anthracen-1-yl)(trimethoxy)silane is an organosilicon compound that combines the structural features of anthracene and trimethoxysilane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. One common method is the hydrosilylation reaction, where an anthracene derivative reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.

    Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene.

    Substitution: Siloxane polymers and oligomers.

Scientific Research Applications

(Anthracen-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of silane coupling agents, which improve the adhesion between organic and inorganic materials.

Mechanism of Action

The mechanism of action of (Anthracen-1-yl)(trimethoxy)silane involves the interaction of the anthracene moiety with various molecular targets. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s role as a coupling agent, enhancing the adhesion and compatibility between different materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.

    Anthracene: A polycyclic aromatic hydrocarbon with similar photophysical properties but lacking the silane functionality.

    Anthracene-based derivatives: Compounds such as 9-(4-phenyl)anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar photophysical properties but different chemical reactivity.

Uniqueness

(Anthracen-1-yl)(trimethoxy)silane is unique due to the combination of the photophysical properties of anthracene and the reactive silane functionality. This dual functionality allows for a wide range of applications in materials science, chemistry, and industry, making it a versatile and valuable compound.

Properties

CAS No.

912262-38-5

Molecular Formula

C17H18O3Si

Molecular Weight

298.41 g/mol

IUPAC Name

anthracen-1-yl(trimethoxy)silane

InChI

InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-10-6-9-15-11-13-7-4-5-8-14(13)12-16(15)17/h4-12H,1-3H3

InChI Key

HFLZEANEEYUWOE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC2=CC3=CC=CC=C3C=C21)(OC)OC

Origin of Product

United States

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